8-Chloro-2-hydroxyquinoline-3-carbaldehyde 8-Chloro-2-hydroxyquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 73568-42-0
VCID: VC17472820
InChI: InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
SMILES:
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol

8-Chloro-2-hydroxyquinoline-3-carbaldehyde

CAS No.: 73568-42-0

Cat. No.: VC17472820

Molecular Formula: C10H6ClNO2

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-hydroxyquinoline-3-carbaldehyde - 73568-42-0

Specification

CAS No. 73568-42-0
Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
IUPAC Name 8-chloro-2-oxo-1H-quinoline-3-carbaldehyde
Standard InChI InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
Standard InChI Key QKXNZUDICDPMPF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)C=O

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-8-hydroxyquinoline-3-carbaldehyde, reflects its substitution pattern on the quinoline backbone. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with functional groups strategically positioned to influence electronic and steric properties. Key structural identifiers include:

  • SMILES: O=CC1=CC2=CC=CC(Cl)=C2N=C1O

  • InChI Key: FIORWYMZJWACNI-UHFFFAOYSA-N

The aldehyde group at position 3 enhances electrophilicity, enabling condensation reactions, while the hydroxy group at position 2 facilitates hydrogen bonding and metal coordination .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis of 8-chloro-2-hydroxyquinoline-3-carbaldehyde typically involves multi-step functionalization of quinoline precursors. While detailed protocols are proprietary, analogous pathways for related chloroquinoline carbaldehydes include:

  • Vilsmeier-Haack Reaction: Formylation of 8-chloroquinolin-2-ol using phosphoryl chloride and dimethylformamide .

  • Oxidative Methods: Oxidation of 3-hydroxymethyl intermediates on pre-chlorinated quinolines .

MolCore BioPharmatech reports manufacturing the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a high-value pharmaceutical intermediate .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding over-chlorination or formylation at undesired positions.

  • Stability: The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during synthesis .

Physicochemical Properties

PropertyValueSource
Molecular Weight207.61 g/mol
Density1.364 g/cm³
Boiling Point349.3°C at 760 mmHg
Flash Point165°C
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility aligns with its LogP value, necessitating solubilizing agents for biological assays .

Chemical Reactivity and Derivatives

Aldehyde-Driven Reactions

The formyl group participates in nucleophilic additions and condensations:

  • Schiff Base Formation: Reacts with amines to yield imines, useful in metal-organic frameworks .

  • Cyclocondensation: With hydrazines or thiosemicarbazides to form triazoles or thiadiazoles, respectively .

Halogen Reactivity

The chloro substituent at position 8 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, though steric hindrance may limit efficiency .

Applications in Research and Industry

Pharmaceutical Intermediate

8-Chloro-2-hydroxyquinoline-3-carbaldehyde is a precursor to:

  • Antimicrobial Agents: Quinoline derivatives exhibit activity against Mycobacterium tuberculosis and viral pathogens .

  • Anticancer Compounds: Metal complexes derived from Schiff bases show cytotoxicity in preclinical studies .

Materials Science

The compound’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) makes it valuable in designing catalytic systems and luminescent materials .

ParameterSpecificationSource
Hazard CodesXi (Irritant)
Storage2–8°C in inert atmosphere
PPEGloves, goggles, ventilation

No acute toxicity data are publicly available, but standard precautions for handling irritants are recommended .

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